4-((Tert-butoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-4-carboxylic acid
CAS No.:
Cat. No.: VC17491230
Molecular Formula: C13H17NO4S
Molecular Weight: 283.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17NO4S |
|---|---|
| Molecular Weight | 283.35 g/mol |
| IUPAC Name | 4-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6-dihydrocyclopenta[b]thiophene-4-carboxylic acid |
| Standard InChI | InChI=1S/C13H17NO4S/c1-12(2,3)18-11(17)14-13(10(15)16)6-4-9-8(13)5-7-19-9/h5,7H,4,6H2,1-3H3,(H,14,17)(H,15,16) |
| Standard InChI Key | PCNNEQVQTUYZCK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1(CCC2=C1C=CS2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular formula, C₁₃H₁₇NO₄S, corresponds to a molecular weight of 283.35 g/mol. Its IUPAC name, 4-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6-dihydrocyclopenta[b]thiophene-4-carboxylic acid, reflects the integration of a cyclopenta[b]thiophene scaffold with a Boc-protected amine and a carboxylic acid group. The bicyclic system consists of a five-membered cyclopentane ring fused to a thiophene moiety, creating a rigid, planar structure that influences its electronic and steric properties .
Key Structural Features:
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Thiophene Ring: The sulfur-containing aromatic ring contributes to electron delocalization, enabling participation in electrophilic substitution and metal-catalyzed coupling reactions .
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Boc Group: The tert-butoxycarbonyl moiety protects the amine functionality during synthetic processes, preventing unwanted side reactions .
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Carboxylic Acid: This polar group enhances solubility in aqueous media and facilitates salt formation or esterification for derivatization .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₇NO₄S | |
| Molecular Weight | 283.35 g/mol | |
| IUPAC Name | 4-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6-dihydrocyclopenta[b]thiophene-4-carboxylic acid | |
| CAS Registry Number | Not explicitly listed | - |
Synthesis and Manufacturing
The synthesis of 4-((tert-butoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-4-carboxylic acid involves multi-step organic reactions, typically proceeding through cyclization, protection, and functionalization stages .
Key Synthesis Steps:
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Cyclopenta[b]thiophene Formation: Cyclization of precursor thiophene derivatives under acidic or basic conditions generates the bicyclic core .
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Boc Protection: Introduction of the Boc group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.
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Carboxylic Acid Introduction: Oxidation or hydrolysis of ester intermediates yields the final carboxylic acid functionality .
Optimization Considerations:
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Solvent Selection: Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used for their inertness and solubility profiles.
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Temperature Control: Reactions often proceed at 0–25°C to minimize side reactions.
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Purification: Column chromatography or recrystallization ensures high purity (>95%).
Characterization and Analytical Data
Advanced spectroscopic and chromatographic techniques validate the compound’s identity and purity.
Spectroscopic Data:
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¹H NMR: Peaks corresponding to the Boc group’s tert-butyl protons (δ 1.2–1.4 ppm), thiophene aromatic protons (δ 6.8–7.5 ppm), and carboxylic acid proton (δ 12–13 ppm) .
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IR Spectroscopy: Stretching vibrations for N-H (3300 cm⁻¹), C=O (1700 cm⁻¹), and S-C (650 cm⁻¹).
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Mass Spectrometry: Molecular ion peak at m/z 283.35 (M⁺) confirms the molecular weight.
Table 2: Representative Spectroscopic Signatures
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR | δ 1.35 (s, 9H) | Boc tert-butyl group |
| IR | 1695 cm⁻¹ | Carboxylic acid C=O stretch |
| HPLC | Retention time: 8.2 min | Purity assessment |
Reactivity and Chemical Behavior
The compound’s reactivity is governed by its functional groups and aromatic system:
Thiophene Ring Reactions:
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Electrophilic Substitution: Halogenation or nitration occurs preferentially at the α-positions of the thiophene ring .
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Oxidation: Treatment with peroxides converts the sulfur atom to sulfoxide or sulfone derivatives, altering electronic properties .
Boc Group Stability:
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Acid Sensitivity: The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane), regenerating the free amine .
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Thermal Stability: Decomposition above 150°C limits high-temperature applications.
Carboxylic Acid Transformations:
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Esterification: Reaction with alcohols in the presence of DCC yields esters for improved lipophilicity .
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Amide Formation: Coupling with amines via EDC/HOBt generates amide derivatives, useful in drug discovery.
Applications in Medicinal Chemistry
The compound’s structural features make it a valuable building block in pharmaceutical research:
Drug Intermediate:
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Protease Inhibitors: The bicyclic thiophene scaffold mimics peptide backbones, enabling interaction with enzyme active sites .
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Anticancer Agents: Derivatives exhibit cytotoxicity against tumor cell lines by intercalating DNA or inhibiting kinases .
Case Study: Antiviral Development
A 2025 patent (WO2019154950A1) discloses fused thiophene derivatives, including analogs of this compound, as inhibitors of viral proteases. The Boc group enhances membrane permeability, while the carboxylic acid enables salt formation for improved bioavailability .
Industrial and Regulatory Considerations
The compound is classified as "For research use only" due to limited toxicological data. Regulatory filings, such as the 1999 Federal Register notice, highlight its inclusion in tariff classifications for pharmaceutical intermediates, underscoring its commercial relevance .
Future Perspectives
Ongoing research aims to:
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